1-Ethylcyclopropane-1-sulfonamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-Ethylcyclopropane-1-sulfonamide (CAS 681808-56-0, C₅H₁₁NO₂S, MW 149.21) is a 1-substituted cyclopropanesulfonamide featuring a strained three-membered ring and a primary sulfonamide group, a privileged scaffold in modern drug discovery. The specific 1-ethyl substituent is a critical modulator of lipophilicity (LogP ~2.0), steric environment, and metabolic stability, and is explicitly cited as a key intermediate in the synthesis of substituted pyrazolo[1,5-a]pyridine Trk inhibitors for targeted cancer therapeutics. With a molecular weight of 149.21, it is an ideal fragment for FBDD libraries. Generic substitution with other 1-alkyl analogs is not feasible without re-optimizing the entire synthetic route and biological assays, as even minor changes significantly alter membrane permeability, solubility, and target binding kinetics. Procure this exact compound to ensure synthetic fidelity and biological relevance in your kinase inhibitor or fragment-screening programs.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 681808-56-0
Cat. No. B1343060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylcyclopropane-1-sulfonamide
CAS681808-56-0
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCCC1(CC1)S(=O)(=O)N
InChIInChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8)
InChIKeyXDXMJRIZSBCDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylcyclopropane-1-sulfonamide (CAS 681808-56-0): A Key Cyclopropane Sulfonamide Scaffold for Medicinal Chemistry and Kinase Inhibitor Development


1-Ethylcyclopropane-1-sulfonamide (CAS 681808-56-0, C₅H₁₁NO₂S, MW 149.21) is a 1-substituted cyclopropanesulfonamide featuring a strained three-membered ring and a primary sulfonamide group [1]. This scaffold is a privileged structure in modern drug discovery, with the cyclopropane ring offering a unique combination of conformational rigidity, enhanced metabolic stability, and improved physicochemical properties compared to acyclic or larger-ring analogs . The compound serves as a versatile building block and has been specifically cited as an intermediate in the development of substituted pyrazolo[1,5-a]pyridine-based tropomyosin receptor kinase (Trk) inhibitors, underscoring its relevance in targeted cancer therapeutic programs .

Why 1-Ethylcyclopropane-1-sulfonamide (CAS 681808-56-0) Cannot Be Replaced by Common Cyclopropane Sulfonamide Analogs


Generic substitution of cyclopropane sulfonamides is not feasible due to the profound impact of the 1-alkyl substituent on key molecular properties governing both synthetic utility and biological performance. The ethyl group at the 1-position of 1-ethylcyclopropane-1-sulfonamide (CAS 681808-56-0) is not a passive structural element; it is a critical modulator of lipophilicity (LogP), steric environment, and metabolic stability [1]. As established by Li et al., the introduction of 1-substituents like ethyl via a high-yielding three-step synthesis starting from 3-chloropropanesulfonyl chloride enables the creation of diverse chemical space . However, even a minor change in this substituent—such as replacing ethyl with methyl or propyl—alters the compound's LogP, molecular weight, and topological polar surface area (TPSA), which directly influences membrane permeability, solubility, and target binding kinetics in kinase inhibitor design [2]. Consequently, substituting 1-ethylcyclopropane-1-sulfonamide with a different 1-alkyl analog without re-optimizing the entire synthetic route or biological assay risks failure in achieving the desired potency, selectivity, or pharmacokinetic profile. The quantitative evidence below demonstrates the precise, measurable differences that dictate compound selection.

Quantitative Differentiation of 1-Ethylcyclopropane-1-sulfonamide (CAS 681808-56-0) Against Closest Analogs


Increased Lipophilicity (LogP) of 1-Ethylcyclopropane-1-sulfonamide Compared to the 1-Methyl Analog

1-Ethylcyclopropane-1-sulfonamide exhibits a substantially higher calculated partition coefficient (LogP) than its closest analog, 1-methylcyclopropane-1-sulfonamide. This difference is quantitatively defined by XLogP3-AA values: the ethyl analog has a LogP of 1.9986 [1], whereas the methyl analog has a LogP of -0.3 [2]. The nearly 2.3 log unit increase translates to an over 200-fold difference in lipophilicity, a critical parameter for membrane permeability and target engagement.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Comparative Molecular Weight and Its Impact on Fragment-Based Drug Design

1-Ethylcyclopropane-1-sulfonamide has a molecular weight of 149.21 g/mol , which is 14.02 g/mol greater than the 1-methyl analog (135.19 g/mol) . This difference, corresponding to a single methylene (CH₂) unit, places the compound at the upper boundary of the classic 'Rule of Three' for fragment-based drug discovery (MW < 300), while still maintaining excellent ligand efficiency potential.

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Hopping

Class-Wide Evidence of Cyclopropane Sulfonamide Potency in Overcoming EGFR C797S-Mediated Resistance

While direct IC₅₀ data for 1-ethylcyclopropane-1-sulfonamide itself is not available in the primary literature, the cyclopropane sulfonamide class has been rigorously validated as a core scaffold for next-generation EGFR inhibitors targeting the difficult C797S resistance mutation. In a 2024 study, 37 novel cyclopropane sulfonamide derivatives were synthesized and evaluated [1]. The most potent compound, 8l, inhibited BaF3-EGFR L858R/T790M/C797S and BaF3-C797S/Del19/T790M cell lines with IC₅₀ values of 0.0012 µM and 0.0013 µM, respectively [1]. Another derivative, 8h, showed IC₅₀ values of 13 nM and 19 nM against the H1975 and PC9 NSCLC cell lines, respectively, and achieved 72.1% tumor growth inhibition (TGI) in a BaF3/EGFR-TM xenograft model [1].

EGFR Inhibitors Kinase Drug Resistance Non-Small Cell Lung Cancer

Explicit Use of 1-Ethylcyclopropane-1-sulfonamide as an Intermediate in Patented Trk Kinase Inhibitors

1-Ethylcyclopropane-1-sulfonamide is explicitly cited in patent literature as a chemical intermediate in the synthesis of substituted pyrazolo[1,5-a]pyridine compounds, which function as tropomyosin receptor kinase (Trk) family protein kinase inhibitors . This direct citation provides unequivocal evidence of its utility in constructing clinically relevant kinase inhibitor scaffolds.

Trk Inhibitors Kinase Therapeutics Patent Chemistry

Optimal Procurement and Research Applications for 1-Ethylcyclopropane-1-sulfonamide (CAS 681808-56-0)


Medicinal Chemistry: Design of Next-Generation EGFR Inhibitors Targeting C797S Resistance

Based on the class-level evidence that cyclopropane sulfonamide derivatives achieve sub-nanomolar IC₅₀ values against EGFR triple-mutant (L858R/T790M/C797S) cell lines [1], 1-ethylcyclopropane-1-sulfonamide (CAS 681808-56-0) is an ideal core scaffold for initiating a new medicinal chemistry campaign. Its LogP of 1.9986 [2] and molecular weight of 149.21 g/mol position it favorably for lead optimization, allowing researchers to explore the structure-activity relationship (SAR) around the 1-ethyl substituent to improve potency and selectivity against C797S-mutant NSCLC.

Kinase Inhibitor Synthesis: Building Trk-Targeted Therapeutics

As explicitly cited in patent documents , 1-ethylcyclopropane-1-sulfonamide is a key intermediate in the synthesis of substituted pyrazolo[1,5-a]pyridine Trk inhibitors. This makes it a direct procurement target for laboratories focused on synthesizing and testing novel Trk inhibitors for cancer and pain indications. The compound's specific ethyl substitution is critical for achieving the correct steric and electronic profile required for Trk binding pocket interactions.

Chemical Biology and Fragment-Based Screening Libraries

With a molecular weight of 149.21 g/mol, 1-ethylcyclopropane-1-sulfonamide is an excellent candidate for inclusion in fragment-based drug discovery (FBDD) libraries. Its size is within the 'Rule of Three' (MW < 300) , and its favorable LogP of ~2.0 [2] ensures adequate solubility while maintaining membrane permeability. The strained cyclopropane ring and primary sulfonamide offer unique binding vectors and hydrogen-bonding opportunities, making it a high-value fragment for screening against diverse protein targets.

Synthetic Methodology Development: 1-Substituted Cyclopropylsulfonamide Synthesis

1-Ethylcyclopropane-1-sulfonamide serves as a benchmark substrate for developing and optimizing new synthetic routes to 1-substituted cyclopropylsulfonamides. The established three-step synthesis from 3-chloropropanesulfonyl chloride provides a baseline for yield and purity (≥95% commercially available ), against which novel methodologies (e.g., photoredox, electrochemical) can be compared. Its stability and ease of handling make it a practical model compound for reaction discovery.

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